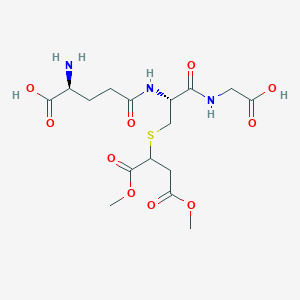
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-S-Glutathionyl Dimethyl Succinate (Mixture of Diastereomers) is a compound formed by the conjugation of glutathione with dimethyl succinate. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of diastereomers adds complexity to its structure and behavior, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-S-Glutathionyl Dimethyl Succinate involves the esterification of succinic acid to form dimethyl succinate, followed by the conjugation with glutathione. The esterification process typically involves the use of catalysts and specific reaction conditions to achieve high yields. For instance, the esterification of succinic acid can be carried out using a fixed bed reactor combined with distillation .
Industrial Production Methods: Industrial production of dimethyl succinate, a precursor to 2-S-Glutathionyl Dimethyl Succinate, involves processes such as reactive distillation and the use of tubular reactors. These methods are designed to optimize the reaction conditions and separation processes to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-S-Glutathionyl Dimethyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the glutathione moiety, which can participate in redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-S-Glutathionyl Dimethyl Succinate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH and temperature, play a crucial role in determining the reaction pathways and products formed.
Major Products: The major products formed from the reactions of 2-S-Glutathionyl Dimethyl Succinate depend on the specific reaction conditions. For example, the reaction with glutathione can yield a mixture of diastereomers .
Wissenschaftliche Forschungsanwendungen
2-S-Glutathionyl Dimethyl Succinate has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the reactivity of glutathione conjugates and their potential as intermediates in various chemical reactions.
Biology: In biological research, 2-S-Glutathionyl Dimethyl Succinate is investigated for its role in cellular redox processes and its potential as a biomarker for oxidative stress.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation .
Industry: In the industrial sector, 2-S-Glutathionyl Dimethyl Succinate is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of 2-S-Glutathionyl Dimethyl Succinate involves its interaction with cellular thiols and redox-active molecules. The glutathione moiety can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl Fumarate
- Monomethyl Fumarate
- Methylhydrogen Fumarate
Comparison: 2-S-Glutathionyl Dimethyl Succinate is unique due to its specific conjugation with glutathione, which imparts distinct redox properties and reactivity. Compared to similar compounds like dimethyl fumarate and monomethyl fumarate, 2-S-Glutathionyl Dimethyl Succinate exhibits different reactivity patterns and biological effects .
Eigenschaften
Molekularformel |
C16H25N3O10S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dimethoxy-1,4-dioxobutan-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H25N3O10S/c1-28-13(23)5-10(16(27)29-2)30-7-9(14(24)18-6-12(21)22)19-11(20)4-3-8(17)15(25)26/h8-10H,3-7,17H2,1-2H3,(H,18,24)(H,19,20)(H,21,22)(H,25,26)/t8-,9-,10?/m0/s1 |
InChI-Schlüssel |
HROUCKBOKAXXIU-XMCUXHSSSA-N |
Isomerische SMILES |
COC(=O)CC(C(=O)OC)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)


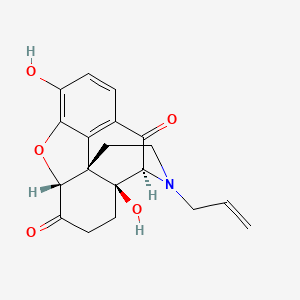
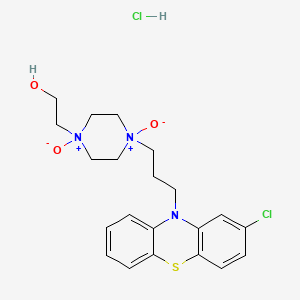
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)
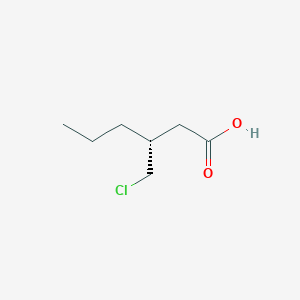

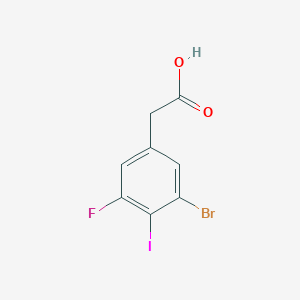
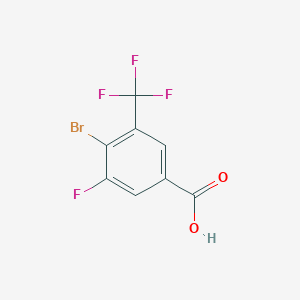
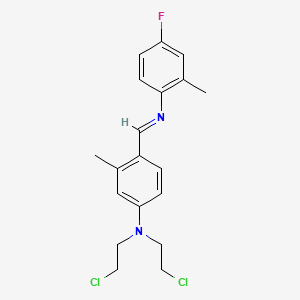
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)

